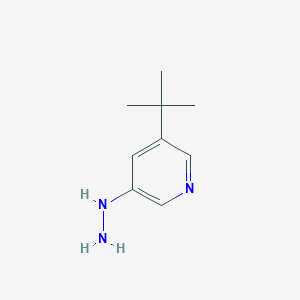
3-(Tert-butyl)-5-hydrazinylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Tert-butyl)-5-hydrazinylpyridine: is an organic compound that features a pyridine ring substituted with a tert-butyl group at the 3-position and a hydrazinyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-5-hydrazinylpyridine typically involves the following steps:
Starting Material: The synthesis begins with 3-tert-butylpyridine.
Nitration: The 3-tert-butylpyridine is nitrated to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to a hydrazinyl group using a reducing agent such as hydrazine hydrate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Tert-butyl)-5-hydrazinylpyridine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be further reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents are commonly used.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Tert-butyl)-5-hydrazinylpyridine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Wirkmechanismus
The mechanism of action of 3-(tert-butyl)-5-hydrazinylpyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazinyl group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(tert-butyl)-5-aminopyridine: Similar structure but with an amino group instead of a hydrazinyl group.
3-(tert-butyl)-5-nitropyridine: Similar structure but with a nitro group instead of a hydrazinyl group.
3-(tert-butyl)-5-methylpyridine: Similar structure but with a methyl group instead of a hydrazinyl group.
Uniqueness
3-(Tert-butyl)-5-hydrazinylpyridine is unique due to the presence of both a bulky tert-butyl group and a reactive hydrazinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H15N3 |
|---|---|
Molekulargewicht |
165.24 g/mol |
IUPAC-Name |
(5-tert-butylpyridin-3-yl)hydrazine |
InChI |
InChI=1S/C9H15N3/c1-9(2,3)7-4-8(12-10)6-11-5-7/h4-6,12H,10H2,1-3H3 |
InChI-Schlüssel |
MKEMPYRMXFTSAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=CN=C1)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




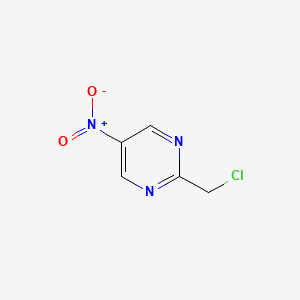
![Methyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B13660687.png)

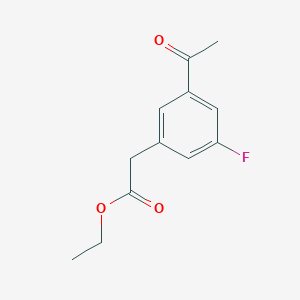
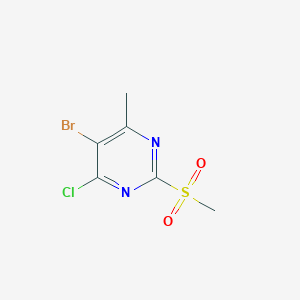
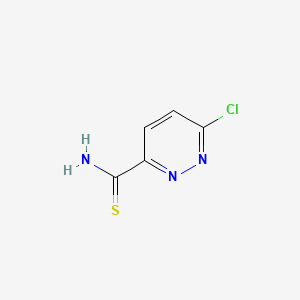
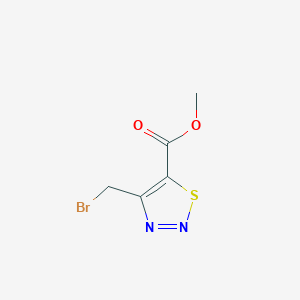
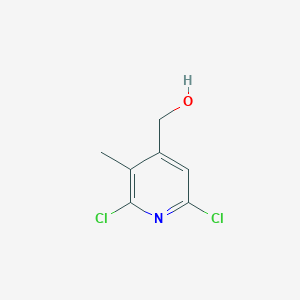
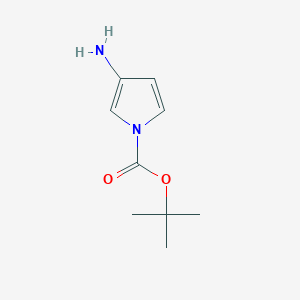
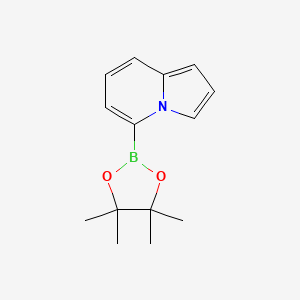
![8-Iodoimidazo[1,2-c]pyrimidine](/img/structure/B13660752.png)

